![molecular formula C19H20N2O3 B3935114 (3,4-dimethylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone](/img/structure/B3935114.png)
(3,4-dimethylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone
描述
(3,4-dimethylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone, also known as DPM, is a synthetic compound that has been widely used in scientific research. It belongs to the class of aryl ketones and is commonly used as a reagent in organic synthesis. DPM has also been studied for its potential pharmacological properties, including its ability to modulate the activity of certain enzymes and receptors.
作用机制
The mechanism of action of (3,4-dimethylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone is not fully understood. It is believed to act as an inhibitor of certain enzymes and receptors. (3,4-dimethylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which can have a variety of effects on neuronal function. (3,4-dimethylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone has also been shown to modulate the activity of the GABA-A receptor, an ionotropic receptor that is involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects
(3,4-dimethylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone has been shown to have a variety of biochemical and physiological effects. It has been shown to increase acetylcholine levels in the brain, which can lead to improved cognitive function. (3,4-dimethylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone has also been shown to modulate the activity of the GABA-A receptor, which can lead to changes in neuronal excitability. Additionally, (3,4-dimethylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone has been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
实验室实验的优点和局限性
The advantages of using (3,4-dimethylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone in laboratory experiments include its relative ease of synthesis and its ability to modulate the activity of certain enzymes and receptors. (3,4-dimethylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone has also been shown to have antioxidant properties, which may be beneficial in certain experimental settings. The limitations of using (3,4-dimethylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone in laboratory experiments include its potential toxicity and the limited understanding of its mechanism of action.
未来方向
There are several future directions for the study of (3,4-dimethylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone. One potential area of research is the development of (3,4-dimethylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone-based drugs for the treatment of neurological disorders, such as Alzheimer's disease. (3,4-dimethylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone has been shown to increase acetylcholine levels in the brain, which may be beneficial in the treatment of this disease. Another potential area of research is the development of (3,4-dimethylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone-based materials with unique properties, such as improved conductivity or catalytic activity. Overall, the study of (3,4-dimethylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone has the potential to lead to the development of new drugs and materials with a variety of applications.
科学研究应用
(3,4-dimethylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone has been used extensively in scientific research as a reagent in organic synthesis. It has been used to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and materials. (3,4-dimethylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone has also been studied for its potential pharmacological properties. It has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and monoamine oxidase. (3,4-dimethylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone has also been shown to modulate the activity of certain receptors, including the GABA-A receptor.
属性
IUPAC Name |
(3,4-dimethylphenyl)-(5-nitro-2-pyrrolidin-1-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-13-5-6-15(11-14(13)2)19(22)17-12-16(21(23)24)7-8-18(17)20-9-3-4-10-20/h5-8,11-12H,3-4,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLCVOFDRBTXPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dimethylphenyl)-(5-nitro-2-pyrrolidin-1-ylphenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 3-[benzyl(methyl)amino]-2-cyclohexyl-3-oxopropanoate](/img/structure/B3935037.png)
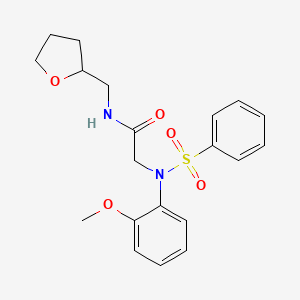
![2-[(1-bromo-2-naphthyl)oxy]-N-(4-nitrophenyl)acetamide](/img/structure/B3935047.png)
![2-[(3-bromobenzoyl)amino]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3935052.png)
![2-[(4-chlorophenyl)thio]-N-(4-methylbenzyl)propanamide](/img/structure/B3935057.png)
![3-(1,3-benzodioxol-5-yl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide](/img/structure/B3935069.png)
![6-tert-butyl-2-[(4-chlorobenzoyl)amino]-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3935073.png)
![N-[2-(4-benzyl-1-piperazinyl)-1-methyl-2-oxoethyl]-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B3935078.png)
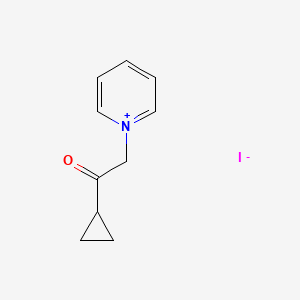
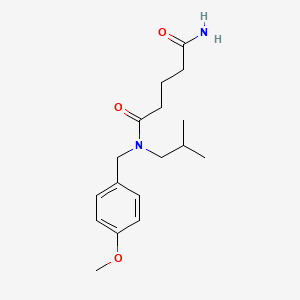
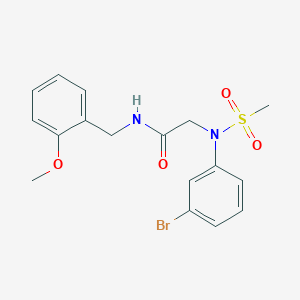
![N-(6-tert-butyl-3-{[(4-methoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide](/img/structure/B3935135.png)
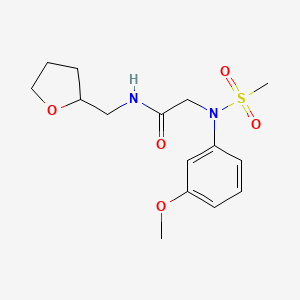
![3-(5-methylisoxazol-3-yl)-5-(2-thienylsulfonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3935140.png)